molecular formula C25H26ClN3O2 B243676 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide

Número de catálogo B243676
Peso molecular: 435.9 g/mol
Clave InChI: ZVXGLHXNWSMCBW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide, also known as BPN14770, is a small molecule drug that has shown promising results in pre-clinical studies for the treatment of cognitive disorders such as Alzheimer's disease and Fragile X syndrome.

Mecanismo De Acción

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide increases cAMP levels, which in turn activates the protein kinase A (PKA) signaling pathway. This pathway is involved in the regulation of synaptic plasticity and memory formation, and its activation has been shown to improve cognitive function in pre-clinical models.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has been shown to have a number of biochemical and physiological effects in pre-clinical studies. These include increased cAMP levels, activation of the PKA signaling pathway, and improved synaptic plasticity and memory formation. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has also been shown to have anti-inflammatory effects in the brain, which may contribute to its therapeutic effects in cognitive disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide is that it has shown promising results in pre-clinical studies for the treatment of cognitive disorders, suggesting that it may have potential as a therapeutic agent. However, one limitation is that further studies are needed to determine the safety and efficacy of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide in humans. Additionally, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide may have off-target effects on other PDE4 isoforms, which could limit its specificity for PDE4D.

Direcciones Futuras

There are several future directions for research on N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide. One direction is to further investigate its safety and efficacy in humans, through clinical trials. Another direction is to explore its potential as a therapeutic agent for other cognitive disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to understand the mechanisms underlying its anti-inflammatory effects in the brain, and to determine whether these effects contribute to its therapeutic effects in cognitive disorders.
Conclusion
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide is a small molecule drug that has shown promising results in pre-clinical studies for the treatment of cognitive disorders such as Alzheimer's disease and Fragile X syndrome. Its mechanism of action involves the inhibition of PDE4D, which increases cAMP levels and activates the PKA signaling pathway. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has a number of biochemical and physiological effects, including improved synaptic plasticity and memory formation, and anti-inflammatory effects in the brain. While further studies are needed to determine its safety and efficacy in humans, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has potential as a therapeutic agent for the treatment of cognitive disorders.

Métodos De Síntesis

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide is synthesized through a multistep process that involves the reaction of 4-(4-butanoylpiperazin-1-yl)-3-chlorobenzoic acid with 2-naphthoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide in high purity.

Aplicaciones Científicas De Investigación

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has been extensively studied in pre-clinical models of Alzheimer's disease and Fragile X syndrome. In a mouse model of Alzheimer's disease, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide was shown to improve memory and reduce amyloid beta levels in the brain. In a mouse model of Fragile X syndrome, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide was shown to improve cognitive function and reduce dendritic spine abnormalities. These results suggest that N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has potential as a therapeutic agent for the treatment of cognitive disorders.

Propiedades

Fórmula molecular

C25H26ClN3O2

Peso molecular

435.9 g/mol

Nombre IUPAC

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H26ClN3O2/c1-2-5-24(30)29-14-12-28(13-15-29)23-11-10-21(17-22(23)26)27-25(31)20-9-8-18-6-3-4-7-19(18)16-20/h3-4,6-11,16-17H,2,5,12-15H2,1H3,(H,27,31)

Clave InChI

ZVXGLHXNWSMCBW-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl

SMILES canónico

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.